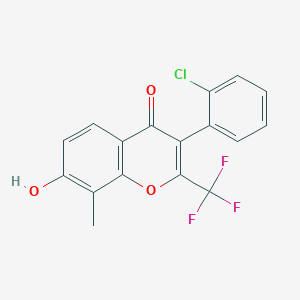
3-(2-Chloro-phenyl)-7-hydroxy-8-methyl-2-trifluoromethyl-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-phenyl)-7-hydroxy-8-methyl-2-trifluoromethyl-chromen-4-one, also known as CMT-3, is a synthetic compound that belongs to the class of chromones. CMT-3 has been extensively studied for its potential therapeutic applications in the field of cancer research.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-phenyl)-7-hydroxy-8-methyl-2-trifluoromethyl-chromen-4-one is not fully understood. However, it has been proposed that 3-(2-Chloro-phenyl)-7-hydroxy-8-methyl-2-trifluoromethyl-chromen-4-one inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in the breakdown of extracellular matrix proteins. MMPs are overexpressed in various types of cancer cells and are associated with tumor growth and metastasis. By inhibiting MMP activity, 3-(2-Chloro-phenyl)-7-hydroxy-8-methyl-2-trifluoromethyl-chromen-4-one may prevent the spread of cancer cells.
Biochemical and Physiological Effects:
3-(2-Chloro-phenyl)-7-hydroxy-8-methyl-2-trifluoromethyl-chromen-4-one has been shown to have anti-inflammatory and anti-angiogenic effects. It has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in inflammation and cell survival. Additionally, 3-(2-Chloro-phenyl)-7-hydroxy-8-methyl-2-trifluoromethyl-chromen-4-one has been shown to induce the expression of p53, a tumor suppressor protein that is often mutated in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of 3-(2-Chloro-phenyl)-7-hydroxy-8-methyl-2-trifluoromethyl-chromen-4-one is its ability to inhibit the growth of various cancer cell lines. This makes it a promising candidate for further development as an anticancer drug. However, one limitation of 3-(2-Chloro-phenyl)-7-hydroxy-8-methyl-2-trifluoromethyl-chromen-4-one is its poor solubility in water, which may affect its bioavailability and limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of 3-(2-Chloro-phenyl)-7-hydroxy-8-methyl-2-trifluoromethyl-chromen-4-one. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route for 3-(2-Chloro-phenyl)-7-hydroxy-8-methyl-2-trifluoromethyl-chromen-4-one. Another direction is to explore the mechanism of action of 3-(2-Chloro-phenyl)-7-hydroxy-8-methyl-2-trifluoromethyl-chromen-4-one in more detail. This may involve studying its effects on MMP activity, NF-κB signaling, and other cellular pathways. Additionally, future studies may focus on improving the solubility and bioavailability of 3-(2-Chloro-phenyl)-7-hydroxy-8-methyl-2-trifluoromethyl-chromen-4-one to enhance its therapeutic potential.
Synthesis Methods
3-(2-Chloro-phenyl)-7-hydroxy-8-methyl-2-trifluoromethyl-chromen-4-one is synthesized by reacting 2-chloro-4'-nitroacetophenone with 3,4-dihydroxybenzaldehyde in the presence of a base, followed by reduction with sodium borohydride and treatment with trifluoroacetic anhydride. The final product is obtained after purification by column chromatography.
Scientific Research Applications
3-(2-Chloro-phenyl)-7-hydroxy-8-methyl-2-trifluoromethyl-chromen-4-one has been studied for its potential therapeutic applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. 3-(2-Chloro-phenyl)-7-hydroxy-8-methyl-2-trifluoromethyl-chromen-4-one has also been found to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
3-(2-chlorophenyl)-7-hydroxy-8-methyl-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3O3/c1-8-12(22)7-6-10-14(23)13(9-4-2-3-5-11(9)18)16(17(19,20)21)24-15(8)10/h2-7,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFWZTYGXNJILN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=CC=C3Cl)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-phenyl)-7-hydroxy-8-methyl-2-trifluoromethyl-chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

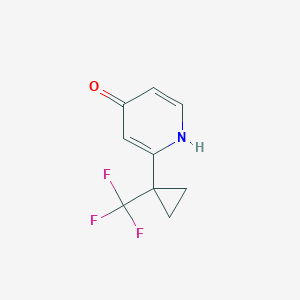
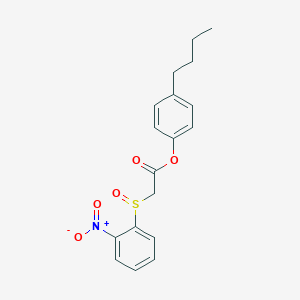
![(Z)-methyl 2-(4-fluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2895893.png)
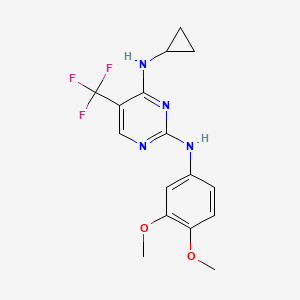
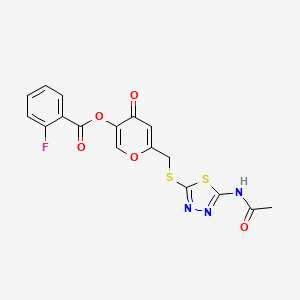
![Tert-butyl 3-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2895896.png)
![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2895897.png)
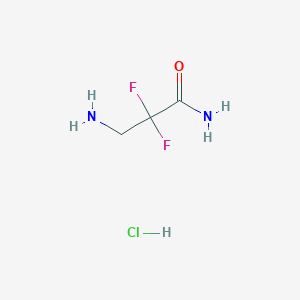
![2-ethyl-5,5a-dihydro-2H-pyrazolo[3',4':5,6]pyrimido[2,1-a]isoindole-4,10-dione](/img/structure/B2895901.png)
![6-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-N-(4-chlorophenyl)-5-cyano-2-methyl-4-pyridin-4-yl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2895903.png)
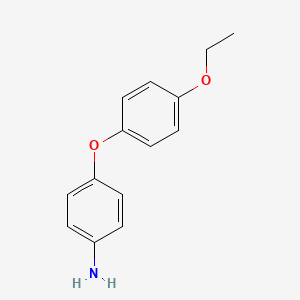
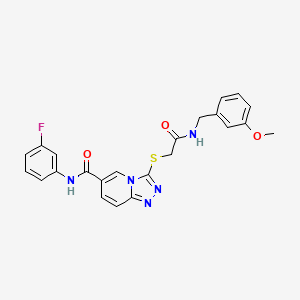
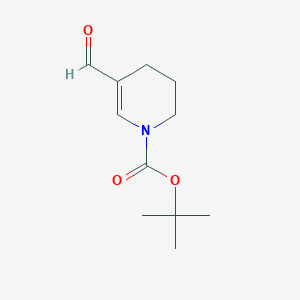
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2895914.png)